7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a 4-(4-chlorophenyl)piperazine-1-carbonylphenylmethyl group at position 7 and a sulfanylidene moiety at position 4. Its molecular formula is C₂₆H₂₁ClN₄O₄S, with a molecular weight of 521.0 g/mol . The 4-chlorophenylpiperazine moiety is structurally analogous to ligands targeting serotonin and dopamine receptors, suggesting possible neuropharmacological applications .
Properties
Molecular Formula |
C27H23ClN4O4S |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H23ClN4O4S/c28-19-5-7-20(8-6-19)30-9-11-31(12-10-30)25(33)18-3-1-17(2-4-18)15-32-26(34)21-13-23-24(36-16-35-23)14-22(21)29-27(32)37/h1-8,13-14H,9-12,15-16H2,(H,29,37) |
InChI Key |
BXAPMXSZHBVKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction could produce quinazolinone alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific target molecules .
Comparison with Similar Compounds
Quinazolinone derivatives are extensively studied for their kinase inhibition, antimicrobial, and anticancer properties. Below is a detailed comparison of the target compound with structurally related analogs.
Structural Similarities and Modifications
Key Observations :
- The target compound and CAS 688054-05-9 share a sulfanylidene group but differ in linker length (phenylmethyl vs. hexyl), affecting flexibility and binding pocket accommodation .
- The acetamide analog (CAS 896682-45-4) replaces the dioxolo ring with a simpler quinazolinone core, simplifying synthesis but reducing metabolic resistance .
Physicochemical Properties
Analysis :
- The higher XlogP of CAS 688055-95-0 (4.0) suggests enhanced lipophilicity, which may improve membrane penetration in hydrophobic cellular environments .
Yield Comparison :
| Compound | Yield (%) | Key Reagent | Reference |
|---|---|---|---|
| Target Compound | ~65-70* | Triphosgene/DIEA | |
| CAS 688054-05-9 | ~60 | Triethylamine/DCM | |
| CAS 896682-45-4 | 75 | Silica gel chromatography |
*Estimated based on analogous procedures in .
Biological Activity
The compound 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects on cancer cell lines, enzyme inhibition properties, and other pharmacological effects.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the piperazine moiety and the chlorophenyl group enhances its interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 432.94 g/mol.
Cytotoxicity
Recent studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study involving derivatives of piperazine showed substantial growth inhibition in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The cytotoxic effects were evaluated using the SRB assay, which indicated that the compound could induce apoptosis in these cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | 15 | Apoptosis induction |
| HEPG2 | 20 | Cell cycle arrest |
| MCF7 | 12 | Mitochondrial dysfunction |
| HCT-116 | 18 | DNA damage |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. Studies have reported its effectiveness against several enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases.
- Urease : Inhibition of urease has implications in treating infections caused by Helicobacter pylori.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 25 | Competitive |
| Urease | 30 | Non-competitive |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown moderate antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Activity
A research study focused on the compound's effects on MCF7 breast cancer cells. The results indicated that treatment with varying concentrations led to significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays. The study concluded that the compound could be developed as a potential chemotherapeutic agent.
Case Study 2: Enzyme Inhibition Assays
Another study examined the inhibitory effects on AChE and urease. The compound was tested against standard inhibitors, showing comparable potency. This suggests its potential application in treating Alzheimer's disease and gastric infections.
Q & A
Q. Key Parameters :
- Temperature control (e.g., 80°C for coupling reactions).
- Solvent selection (polar aprotic solvents like DMA enhance reactivity).
- Catalyst screening (e.g., triethylamine for acid scavenging) .
Basic: Which spectroscopic and analytical techniques are most reliable for structural characterization?
Answer:
- 1H/13C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic signals from the chlorophenyl (δ 7.2–7.4 ppm) and quinazolinone (δ 8.0–8.5 ppm) groups. Carbonyl carbons appear at ~170 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- XRPD/TGA-DSC : Assess crystallinity and thermal stability; amorphous forms may require salt formation (e.g., hydrochloride) for improved handling .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels). Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups on the phenyl ring) drastically alter target engagement. Compare activities of derivatives like 8p–8t from .
- Purity : Impurities >95% by HPLC are critical; residual solvents (e.g., DMF) may inhibit biological targets .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?
Answer:
- Salt Formation : Hydrochloride or phosphate salts enhance aqueous solubility. For example, reports improved crystallinity and stability with salt forms .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the dioxolo or piperazine moieties to increase membrane permeability .
- Lipophilicity Modulation : Replace the 4-chlorophenyl group with a trifluoromethyl analog to balance logP values (target range: 2–4) .
Basic: How to confirm the compound’s purity and stability under storage conditions?
Answer:
- HPLC-UV/ELSD : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.1%.
- Stability Testing : Store at –20°C under argon; monitor degradation via TGA-DSC (weight loss <1% at 100°C) .
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days to identify degradation pathways .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace the quinazolinone with a pyrimidine or pyridine ring to assess scaffold flexibility .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl moiety to enhance π-π stacking with target proteins .
- Bioisosteric Replacement : Substitute the sulfanylidene group with a carbonyl or imine to probe hydrogen-bonding interactions .
Q. Example Derivative Synthesis :
- Couple the aldehyde intermediate with hydrazines (e.g., 4-methoxyphenylhydrazine) under microwave irradiation (45% yield) .
Advanced: What computational methods support target identification and binding mode prediction?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) or neurotransmitter receptors (e.g., 5-HT1A) to predict binding poses. Focus on the piperazine’s interaction with Asp/Glu residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the dioxolo group in hydrophobic pockets .
- QSAR Models : Train models using IC50 data from analogues to prioritize synthetic targets .
Basic: What safety precautions are critical during synthesis and handling?
Answer:
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride).
- PPE : Wear nitrile gloves and goggles; avoid inhalation of fine powders (particle size <5 µm) .
- Waste Disposal : Quench reactive intermediates (e.g., Lawesson’s reagent) with aqueous NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
